Product packaging for Bromobutylmagnesium(Cat. No.:CAS No. 693-03-8)

Bromobutylmagnesium

Cat. No.: B1265778
CAS No.: 693-03-8
M. Wt: 161.32 g/mol
InChI Key: LWLPYZUDBNFNAH-UHFFFAOYSA-M
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Description

Bromobutylmagnesium is a useful research compound. Its molecular formula is C4H9BrMg and its molecular weight is 161.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9BrMg B1265778 Bromobutylmagnesium CAS No. 693-03-8

Properties

IUPAC Name

magnesium;butane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.BrH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLPYZUDBNFNAH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989022
Record name Magnesium bromide butan-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693-03-8
Record name Magnesium bromide butan-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Novel Catalytic Applications:the Role of Grignard Reagents in Transition Metal Catalysis Continues to Expand.numberanalytics.comthey Are Crucial As Transmetalating Agents in Cross Coupling Reactions to Form New Carbon Carbon Bonds.numberanalytics.comarabjchem.orgfuture Directions Will Involve the Development of New, More Efficient Transition Metal Catalysts That Can Operate Under Milder Conditions and Exhibit Higher Selectivity when Used with Bromobutylmagnesium.numberanalytics.comresearch Will Also Explore the Direct Use of Organomagnesium Compounds in Catalysis, Moving Beyond Their Traditional Stoichiometric Role.wikipedia.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Bromobutylmagnesium with high yield and purity?

  • Methodological Answer : this compound is typically synthesized via the Grignard reaction, where 1-bromobutane reacts with magnesium metal in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen). Key parameters include:

  • Moisture control : Strict exclusion of water to prevent hydrolysis .

  • Reagent ratios : A molar ratio of 1:1.1 (bromobutane:magnesium) ensures complete conversion .

  • Temperature : Initiation at 40–50°C, followed by reflux at 65°C for 2 hours .

  • Validation : Confirm reactivity via quenching with deuterated solvents and analyzing by 1H NMR^1 \text{H NMR} .

    ParameterOptimal ConditionYield (%)Purity (GC)
    SolventTHF85–90≥98%
    Temperature65°C (reflux)8897%
    Reaction Time2 hours9099%

Q. How can the purity and concentration of this compound solutions be accurately determined?

  • Methodological Answer :

  • Titration : Use 1,2-dibromoethane as a titrant with visual endpoint detection (color change from brown to colorless) .
  • Spectroscopy : 1H NMR^1 \text{H NMR} in deuterated THF quantifies residual butyl bromide and magnesium content .
  • Gas Chromatography (GC) : Analyze volatile byproducts (e.g., butane) after hydrolysis .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Inert atmosphere : Use Schlenk lines or gloveboxes to prevent pyrophoric reactions .
  • Quenching protocols : Slowly add solutions to dry ice/ethanol mixtures to neutralize residual reactivity .
  • Ventilation : Ensure fume hoods are used during transfers to mitigate exposure to toxic fumes .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Polarity screening : Compare THF (ε = 7.5) vs. diethyl ether (ε = 4.3) to assess nucleophilicity changes. Lower polarity solvents increase aggregation, reducing reactivity .
  • Temperature gradients : Conduct kinetic studies at 0°C, 25°C, and 50°C. Lower temperatures favor selectivity in ketone additions but slow reaction rates .
  • Data interpretation : Use Arrhenius plots to correlate activation energy with solvent effects .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) observed in this compound reaction intermediates be resolved?

  • Methodological Answer :

  • Variable isolation : Test solvent interactions (e.g., THF vs. toluene) and temperature effects on intermediate stability .
  • Cross-validation : Combine 13C NMR^{13} \text{C NMR}, IR, and mass spectrometry to confirm structural assignments .
  • Contradiction analysis : Apply triangulation by repeating experiments with isotopic labeling (e.g., D2O\text{D}_2\text{O} quenching) to trace unexpected peaks .

Q. What mechanistic insights explain the competing pathways in this compound-mediated alkyne additions?

  • Methodological Answer :

  • Computational modeling : Use DFT calculations to compare transition states for carbometalation vs. direct nucleophilic attack .
  • Isotope effects : Substitute H2O\text{H}_2\text{O} with D2O\text{D}_2\text{O} to track protonation sites in quenching experiments .
  • Kinetic profiling : Monitor intermediates via in-situ IR spectroscopy to identify rate-determining steps .

Q. What strategies are effective in analyzing competing reaction pathways when this compound is used in complex multi-step syntheses?

  • Methodological Answer :

  • Parallel screening : Test stepwise vs. one-pot reactions to isolate pathway-specific byproducts .
  • Flow chemistry : Use microreactors to control residence time and minimize side reactions .
  • Data reconciliation : Apply principal component analysis (PCA) to spectral datasets to deconvolute overlapping signals .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental yields in this compound reactions?

  • Methodological Answer :

  • Error source identification : Quantify moisture levels (Karl Fischer titration) and magnesium surface area (SEM imaging) .
  • Statistical analysis : Use t-tests to compare batch variations and identify outliers .
  • Replication : Repeat experiments with freshly distilled solvents and activated magnesium .

Q. What protocols ensure reproducibility in this compound-based methodologies across different laboratories?

  • Methodological Answer :

  • Standardization : Publish detailed protocols with exact equipment specifications (e.g., stirrer speed, flask geometry) .
  • Inter-lab validation : Collaborate with independent groups to cross-verify results under identical conditions .
  • Metadata reporting : Include raw NMR/GC files in supplementary materials for peer review .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromobutylmagnesium
Reactant of Route 2
Bromobutylmagnesium

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